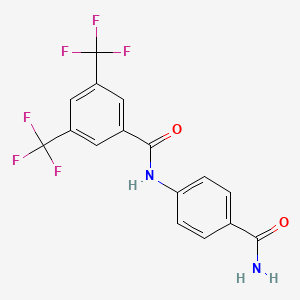![molecular formula C28H37ClN2O3 B3436695 (5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride](/img/structure/B3436695.png)
(5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride
概要
説明
The compound (5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride is a complex organic molecule that features a cyclohexyl ring, a benzimidazolium ion, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Benzimidazolium Ion: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Acetate Group: The acetate group is typically introduced through esterification.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the cyclohexyl ring.
Reduction: Reduction reactions can occur at the benzimidazole ring, converting it to a more saturated form.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and cyclohexyl rings.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology and Medicine
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of (5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride involves its interaction with specific molecular targets. The benzimidazolium ion can interact with nucleic acids or proteins, potentially inhibiting their function. The acetate group may facilitate cellular uptake, enhancing the compound’s bioavailability. The cyclohexyl ring provides structural stability and hydrophobic interactions with target molecules.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds such as benzimidazole and its derivatives share structural similarities and may exhibit similar biological activities.
Cyclohexyl Compounds: Cyclohexylamine and cyclohexanol are simpler analogs that share the cyclohexyl ring structure.
Phenoxy Compounds: Phenoxyacetic acid and its derivatives are structurally related due to the phenoxy group.
Uniqueness
The uniqueness of (5-Methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride lies in its complex structure, which combines multiple functional groups and rings, providing a diverse range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[(4-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N2O3.ClH/c1-19(2)23-15-12-21(4)16-26(23)33-28(31)17-30-25-9-7-6-8-24(25)29(5)27(30)18-32-22-13-10-20(3)11-14-22;/h6-11,13-14,19,21,23,26H,12,15-18H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDBDAYQJBCRS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2COC4=CC=C(C=C4)C)C)C(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-tert-butyl 4-ethyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3436617.png)
![1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3436618.png)
![N2,N5-BIS[(4-FLUOROPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE](/img/structure/B3436620.png)
![methyl 4-phenyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3436623.png)
![3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B3436627.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B3436635.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436652.png)
![3-CHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3436654.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436658.png)
![N-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B3436659.png)



![3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA](/img/structure/B3436703.png)
